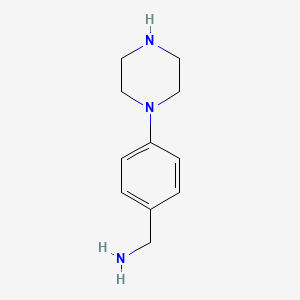

(4-Piperazin-1-ylphenyl)methanamine

Übersicht

Beschreibung

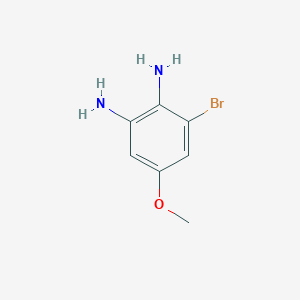

“(4-Piperazin-1-ylphenyl)methanamine” is an organic compound with the molecular formula C11H17N3 . It is also known as 1-(4-Piperazin-1-ylphenyl)methanamine.

Synthesis Analysis

A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .Molecular Structure Analysis

The molecular weight of “this compound” is 191.27300 . The exact mass is 191.14200 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 370.3±32.0 °C, a predicted density of 1.076±0.06 g/cm3, and a predicted pKa of 10.40±0.10 .Wissenschaftliche Forschungsanwendungen

Reversible Inhibitoren der Monoacylglycerol-Lipase

Eine vielversprechende Anwendung von (4-Piperazin-1-ylphenyl)methanamin-Derivaten liegt in der reversiblen Inhibition der Monoacylglycerol-Lipase (MAGL). MAGL spielt eine entscheidende Rolle im Endocannabinoid-System und ist an der Degradation des Endocannabinoids 2-Arachidonoylglycerol (2-AG) beteiligt. Die Inhibition von MAGL hat therapeutisches Potenzial für die Behandlung neurodegenerativer Erkrankungen, Krebs, chronischer Schmerzen und entzündlicher Pathologien .

Krebsforschung

Insbesondere Phenyl(piperazin-1-yl)methanon, ein Derivat von (4-Piperazin-1-ylphenyl)methanamin, hat sich in der Krebsforschung als vielversprechend erwiesen. Es zeigt antiproliferative Aktivität gegenüber Brust- und Eierstockkrebszelllinien und ist damit ein potenzieller Leitstoff für die Entwicklung neuer Krebstherapien .

Wirkmechanismus

Target of Action

Many piperazine derivatives are known to interact with various receptors in the body, such as the serotonin and dopamine receptors . These receptors play crucial roles in numerous physiological processes, including mood regulation, reward, addiction, and motor control.

Mode of Action

Piperazine derivatives typically act as agonists or antagonists at their target receptors . Agonists stimulate the receptor’s function, while antagonists block or dampen the receptor’s function. The specific changes caused by these interactions depend on the receptor and the nature of the compound.

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets serotonin receptors, it could affect the serotonin signaling pathway, which has downstream effects on mood, appetite, and sleep .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, some compounds are only active in certain pH ranges .

Biochemische Analyse

Biochemical Properties

It is known that the compound has a pKa of 10.40±0.10, suggesting that it can exist in both protonated and deprotonated forms depending on the pH of the environment .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

(4-piperazin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMWIBNKEHSGDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295364 | |

| Record name | 4-(1-Piperazinyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-48-7 | |

| Record name | 4-(1-Piperazinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771581-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Piperazinyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

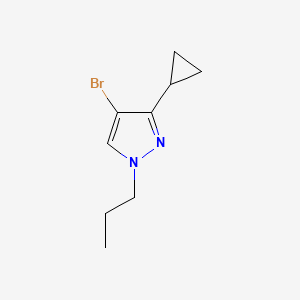

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B1522488.png)

![2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B1522491.png)

![5-(Chloromethyl)-3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522502.png)